![molecular formula C15H15ClN2O3 B1461310 4-chloro-2-[1-(propan-2-yl)-1H-pyrrole-2-amido]benzoic acid CAS No. 1155104-43-0](/img/structure/B1461310.png)
4-chloro-2-[1-(propan-2-yl)-1H-pyrrole-2-amido]benzoic acid
Overview
Description
“4-chloro-2-[1-(propan-2-yl)-1H-pyrrole-2-amido]benzoic acid” is a chemical compound with the molecular formula C15H15ClN2O3 . It has a molecular weight of 306.74 .
Molecular Structure Analysis
The molecular structure of “4-chloro-2-[1-(propan-2-yl)-1H-pyrrole-2-amido]benzoic acid” consists of a pyrrole ring attached to a benzene ring via an amide linkage . The benzene ring is substituted with a chlorine atom .Scientific Research Applications
Histone Deacetylase Inhibitors Aroyl-pyrrole-hydroxy-amides (APHAs), closely related to the structure of interest, have been identified as a new class of synthetic histone deacetylase (HDAC) inhibitors. Through computational and experimental approaches, derivatives of APHA have shown significant HDAC1 inhibitory activities, leading to their potential as antiproliferative and cytodifferentiating agents, particularly against mouse HDAC1 and maize HD2 enzymes. The enhanced activity of these compounds could contribute to developing new therapeutic agents targeting cancer and other diseases associated with histone deacetylation (Ragno et al., 2004).
Fluorescent Zn(II) Sensors The synthesis and characterization of Zinpyr family sensors, incorporating pyrrole moieties similar to the compound , have contributed to the development of midrange affinity fluorescent Zn(II) sensors. These sensors, thanks to their unique structure, offer improved selectivity for Zn(II) and are useful for biological imaging applications, indicating the compound's relevance in developing diagnostic tools and research into zinc's biological roles (Nolan et al., 2006).
Antimicrobial Activity Compounds bearing the pyrrole moiety, akin to the chemical of interest, have been synthesized and evaluated for their antimicrobial activities. These studies have shown that such compounds possess significant effectiveness against a range of bacterial and fungal pathogens, underscoring their potential in developing new antimicrobial agents. The incorporation of pyrrole and benzoic acid derivatives, similar to the structure under discussion, has led to compounds with notable activity against pathogens like Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeuroginosa, Candida albicans, and Aspergillus niger (El-Meguid, 2014).
properties
IUPAC Name |
4-chloro-2-[(1-propan-2-ylpyrrole-2-carbonyl)amino]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3/c1-9(2)18-7-3-4-13(18)14(19)17-12-8-10(16)5-6-11(12)15(20)21/h3-9H,1-2H3,(H,17,19)(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXQIZHLVVGMBSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC=C1C(=O)NC2=C(C=CC(=C2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-2-[1-(propan-2-yl)-1H-pyrrole-2-amido]benzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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